4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-
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Overview
Description
4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- is a heterocyclic compound that belongs to the pyridopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
Scientific Research Applications
4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrrolo[1,2-a]pyrazines: These compounds also have a fused ring structure and are studied for their potential therapeutic applications.
Uniqueness
4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- is unique due to its specific functional groups and the resulting chemical reactivity.
Properties
IUPAC Name |
4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-9-10-12(15-6-3-4-7-15)14-11-5-1-2-8-16(11)13(10)18/h1-2,5,8-9H,3-4,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNGZTCFFBHLQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N3C=CC=CC3=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355251 |
Source
|
Record name | 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111680-73-0 |
Source
|
Record name | 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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